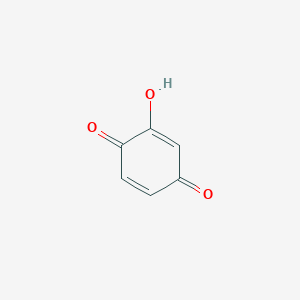

2-羟基-1,4-苯醌

描述

2-Hydroxy-1,4-benzoquinone, also known as Hydroxy-1,4-benzoquinone, is one of the simplest hydroxyquinones and one of three hydroxybenzoquinone isomers . It is often derived from 1,4-benzoquinone and is sometimes simply called quinone . The IUPAC name for this compound is 2-hydroxycyclohexa-2,5-diene-1,4-dione .

Synthesis Analysis

The coordination polymers with binary ligands, including 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) and 4,4′-bipyridyl (bpy), were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) . Three kinds of coordination polymers were obtained depending on the metal ions .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1,4-benzoquinone involves a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The compound tends to dimerize spontaneously by peroxo bridges .

Chemical Reactions Analysis

The photochemical reduction of 1,4-benzoquinone (p-BQ) by superoxide anion radicals (O2•−) was explored by 355-nm laser flash photolysis (LFP) and 365-nm UV light steady irradiation . The main product of the photochemical reaction between p-BQ and O2•− was hydroquinone (H2Q) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-1,4-benzoquinone include a density of 1.5±0.1 g/cm3, boiling point of 247.8±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C . The compound also has an enthalpy of vaporization of 56.4±6.0 kJ/mol and a flash point of 118.0±23.8 °C .

科学研究应用

合成与反应性

2-羟基-1,4-苯醌,也称为羟基醌,是一类醌类化合物。 自然界中存在大量羟基醌,它们表现出独特的生物活性 . 它们的合成和主要反应模式已被广泛研究 . 例如,一种广泛适用的制备羟基醌的方法是通过 Thiele-Winter 乙酰氧基化 .

生物活性

羟基醌表现出广泛的生物活性。 它们在自然界中种类繁多,大多数表现出有趣的生物活性 . 例如,3-环己基-2-羟基-1,4-萘醌,帕瓦醌,已知具有抗原生动物活性 .

药理学应用

以 1,4-苯醌为基本亚基的大量化学衍生物表现出突出的药理学应用,如抗生素、抗肿瘤、抗疟疾、抗肿瘤、抗凝血剂和除草剂活性 .

储能

有机 2,5-二羟基-1,4-苯醌钾盐已被提出作为钾离子电池的先进负极。 理论计算和实验结果表明,K+ 可以由于 K2C6H2O4 分子的灵活稳定结构以及所选二甲醚基电解质中的快速 K+ 动力学而可逆地插入这种有机化合物 .

抗菌剂

据报道,来自蝎毒的 1,4-苯醌抗菌剂对金黄色葡萄球菌和结核分枝杆菌具有抗菌作用 .

发育个体发生

研究了 2,6-DCBQ-OH 对心率(每分钟心跳次数 (bmp))的影响,作为其浓度和受精后时间小时 (hpf) 的函数,以评估其对发育个体发生的影响 .

作用机制

Target of Action

The primary targets of 2-Hydroxy-1,4-benzoquinone are enzymes involved in redox reactions. Specifically, it interacts with enzymes such as 1,2,4-benzenetriol dehydrogenase and hydroxybenzoquinone reductase . These enzymes play a crucial role in the metabolism of phenols .

Mode of Action

2-Hydroxy-1,4-benzoquinone interacts with its target enzymes by serving as a substrate. The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to 2-Hydroxy-1,4-benzoquinone . Conversely, the enzyme hydroxybenzoquinone reductase catalyzes the reverse reaction . The compound also interacts with the enzyme 2-hydroxy-1,4-benzoquinone-2-reductase, which converts it to 1,4-benzoquinone .

Biochemical Pathways

The compound is involved in the metabolism of phenols, such as 1,2,4-benzenetriol . It is formed by the reaction of 1,4-benzoquinone with hydrogen peroxide . The compound tends to dimerize spontaneously by peroxo bridges .

Result of Action

The result of the action of 2-Hydroxy-1,4-benzoquinone is the conversion of 1,2,4-benzenetriol to 1,4-benzoquinone via a series of redox reactions . This plays a significant role in the metabolism of phenols .

Action Environment

The action of 2-Hydroxy-1,4-benzoquinone can be influenced by environmental factors such as the presence of other compounds and the pH of the environment. For instance, the presence of hydrogen peroxide can lead to the formation of 2-Hydroxy-1,4-benzoquinone from 1,4-benzoquinone . .

安全和危害

2-Hydroxy-1,4-benzoquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It poses risks such as acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

未来方向

One potential future direction for 2-Hydroxy-1,4-benzoquinone is its utilization as a cathode material for Li-ion batteries . This application explores the use of a 1-D coordination polymer, copper (II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ), which is air-stable, devoid of coordinated water molecules, and possesses a high theoretical capacity of 266 mAh g−1 .

属性

IUPAC Name |

2-hydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLIMIJPIZGPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179468 | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2474-72-8 | |

| Record name | Hydroxyquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

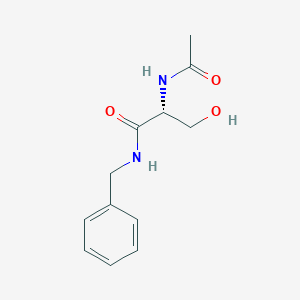

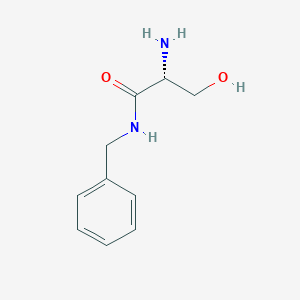

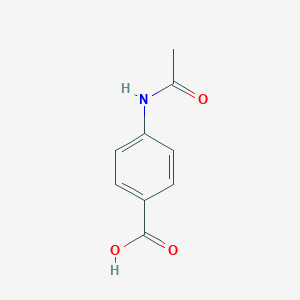

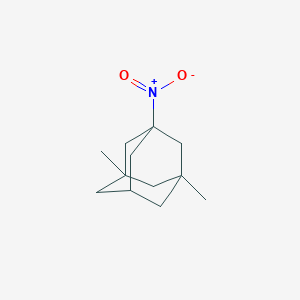

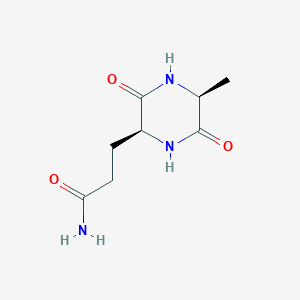

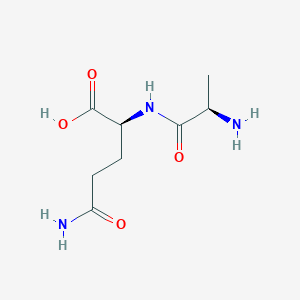

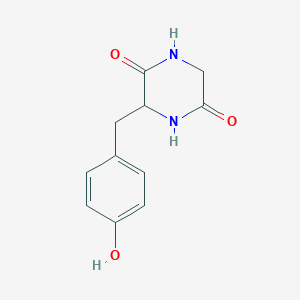

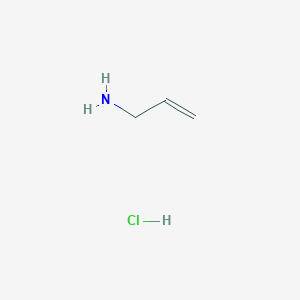

Feasible Synthetic Routes

Q & A

ANone: 2-Hydroxy-1,4-benzoquinone has the molecular formula C6H4O3 and a molecular weight of 124.09 g/mol.

A: Yes, 2-Hydroxy-1,4-benzoquinone exhibits characteristic resonance Raman (RR) spectral features. Its principal in-phase C=O symmetric stretching mode appears at 1666 cm-1 in the deprotonated state in aqueous solution. This mode undergoes a downshift of approximately 25 cm-1 upon 18O substitution of one of the carbonyl oxygens. []

A: 2-Hydroxy-1,4-benzoquinone is a product of the oxidative degradation of various aromatic compounds by microorganisms. For example, Azoarcus anaerobius, a denitrifying bacterium, degrades resorcinol (1,3-dihydroxybenzene) through a pathway where 2-Hydroxy-1,4-benzoquinone is formed as an intermediate. [] This compound is formed by the dehydrogenation of hydroxyhydroquinone (1,2,4-benzenetriol), which itself is formed by the hydroxylation of resorcinol. []

A: Yes, 2-Hydroxy-1,4-benzoquinone can be further degraded by microorganisms. For instance, Azoarcus anaerobius can degrade it to acetic and malic acids. [] Another bacterium, Rhodococcus sp. BPG-8, employs a NAD(P)H dependent reductase to convert 2-Hydroxy-1,4-benzoquinone back to 1,2,4-trihydroxybenzene. []

A: 2-Hydroxy-1,4-benzoquinone is a photoproduct of 1,4-benzoquinone in water, formed in equal amounts with hydroquinone. [] This photohydroxylation process can occur through both free-radical and non-radical pathways depending on the 1,4-benzoquinone concentration. []

A: Yes, derivatives of 2-Hydroxy-1,4-benzoquinone, specifically 5-tert-butyl-2-hydroxy-1,4-benzoquinone, have been investigated as catalysts for aerobic oxidation reactions. One notable example is its use in the conversion of benzylic primary amines to imines. []

A: 2-Hydroxy-1,4-benzoquinone serves as a valuable building block in organic synthesis. For instance, it readily undergoes regioselective [3+2] photoaddition reactions with various alkenes, providing a one-step synthesis of benzofuran-4,7-diones. [, ]

A: Yes, 2-Hydroxy-1,4-benzoquinone derivatives have shown inhibitory activity against TPD (topaquinone)-dependent oxidases. [] Additionally, research suggests that 2-hydroxy-[1,4]benzoquinone moieties could be responsible for the chromophoric properties of aged bleached pulp samples. []

A: While specific data on the ecotoxicological effects of 2-Hydroxy-1,4-benzoquinone may be limited, its presence as a degradation product of various aromatic compounds in biological systems suggests a potential role in natural detoxification pathways. []

A: The degradation of 2-Hydroxy-1,4-benzoquinone is likely facilitated by microorganisms, as observed in the case of Rhodococcus sp. BPG-8, which uses an NAD(P)H dependent reductase for its conversion to 1,2,4-trihydroxybenzene. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。